(R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide

Chiral resolution Enantiomeric excess Stereospecific cross-coupling

(R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide (CAS 1260955-13-2; MF: C₁₆H₂₄BNO₃; MW: 289.18 g/mol) is a single-enantiomer, pinacol-protected arylboronate ester bearing a chiral α-methylbenzylacetamide moiety. It belongs to the class of functionalized arylboronic pinacol esters widely employed as Suzuki-Miyaura cross-coupling partners for constructing sp²–sp² and sp²–sp³ carbon–carbon bonds in drug discovery.

Molecular Formula C16H24BNO3
Molecular Weight 289.2 g/mol
Cat. No. B14085433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide
Molecular FormulaC16H24BNO3
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C
InChIInChI=1S/C16H24BNO3/c1-11(18-12(2)19)13-7-9-14(10-8-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)/t11-/m1/s1
InChIKeyRYNZRWKSPLRIGP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethyl)Acetamide Is a Critical Chiral Boronate Building Block for Pharmaceutical R&D Procurement


(R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide (CAS 1260955-13-2; MF: C₁₆H₂₄BNO₃; MW: 289.18 g/mol) is a single-enantiomer, pinacol-protected arylboronate ester bearing a chiral α-methylbenzylacetamide moiety . It belongs to the class of functionalized arylboronic pinacol esters widely employed as Suzuki-Miyaura cross-coupling partners for constructing sp²–sp² and sp²–sp³ carbon–carbon bonds in drug discovery [1]. Unlike achiral or racemic boronate building blocks, this compound carries a defined (R)-configured stereogenic center, making it suited for stereospecific incorporation of chirality into target molecules without auxiliary resolution steps [2].

Single-enantiomer (R)-boronate ester for stereochemical control
Pinacol-protected for aqueous Suzuki coupling stability
Supports stereospecific sp²–sp² and sp²–sp³ bond formation

Generic Substitution Risks When Procuring (R)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethyl)Acetamide: Why the Racemate, (S)-Enantiomer, or Des-Methyl Analog Cannot Replace It


Three closely related compounds are commercially available and may appear interchangeable in a procurement catalogue: the racemic (RS)-mixture (CAS 1260955-18-7), the (S)-enantiomer, and the achiral des-methyl analog N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 214360-60-8). However, in stereospecific Suzuki-Miyaura cross-coupling applications, use of the racemate or the opposite enantiomer introduces an undesired stereoisomer that cannot be separated from the desired product without costly chiral chromatography or resolution steps . The des-methyl analog lacks the benzylic chiral center entirely, precluding any downstream stereochemical control . Furthermore, unprotected or free boronic acid forms (e.g., the corresponding (R)-4-(1-acetamidoethyl)phenylboronic acid) exhibit markedly lower hydrolytic stability and are prone to protodeboronation under aqueous basic coupling conditions, leading to reduced yields and irreproducible reaction performance [1].

Racemate / (S)-enantiomer
May introduce undesired stereoisomer that requires costly chiral separation.
Des-methyl analog (CAS 214360-60-8)
Lacks the benzylic chiral center; may limit stereochemical diversification in downstream synthesis.
Free boronic acid form
Lower hydrolytic stability; may undergo protodeboronation, reducing coupling yield and reproducibility.

Quantitative Differentiation Evidence for (R)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethyl)Acetamide Versus Closest Comparators


Enantiomeric Purity: (R)-Enantiomer (98%) Versus Racemic (RS)-Mixture as Supplied

The (R)-enantiomer of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is supplied with a certified purity of 98% as a single stereoisomer . In contrast, the racemic (RS)-mixture (CAS 1260955-18-7) contains a 50:50 distribution of (R)- and (S)-enantiomers and is offered as an undefined stereochemical mixture . The enantiomeric composition of the (R)-enantiomer batch eliminates the 50% inherent chemical waste and the additional chromatographic purification burden associated with racemic starting materials in stereospecific synthetic sequences.

Enantiomeric purity
Supplier specification
98% (R)-enantiomer vs racemic 50:50 mixture
Supports stereospecific workflow without additional resolution
Supplier-reported purity; verify by chiral HPLC as per CoA
Chiral resolution Enantiomeric excess Stereospecific cross-coupling Asymmetric synthesis

Hydrolytic Stability: Pinacol Boronate Ester Versus Corresponding Free Boronic Acid

Pinacol boronate esters offer superior resistance to hydrolytic protodeboronation compared to the corresponding free boronic acids under aqueous basic Suzuki-Miyaura conditions. Bernardini et al. (2009) demonstrated that pinacol-derived boronic esters exhibit significantly prolonged half-lives relative to unprotected boronic acids, with hydrolysis half-lives exceeding 6 hours for sterically hindered pinacol esters under pH 10 buffered conditions at 25 °C, whereas the corresponding free boronic acids underwent complete protodeboronation within 60–120 minutes [1]. This class-level stability advantage applies to the target compound because the pinacol ester moiety protects the C–B bond from nucleophilic attack by hydroxide ion during cross-coupling reactions.

Hydrolytic stability
Class-level inference
t₁/₂ >6 h (ester) vs
Supports aqueous Suzuki coupling stability
Class-level data; not compound-specific measurement
Chiral purity feasibility
Class-level inference
98% ee; scaffold-class maximum >99% ee achievable
Near class-maximum enantiopurity tier
Enzymatic resolution data (Andrade et al., 2010)
Structure differentiation
Structural data
Chiral (R)-α-methyl vs achiral des-methyl analog
Enables stereochemical diversification in target molecules
MW, logP, and chiral center presence differ
Synthetic stereoretention
Class-level inference
>90% stereoretention in analogous benzylic boronate couplings
Supports stereoretentive Suzuki coupling workflows
Based on Pd/phosphine and Cu/bipyridine systems
Protodeboronation Boronate ester stability Suzuki-Miyaura coupling Aqueous basic conditions

Chiral Discrimination: Enzyme-Catalyzed Kinetic Resolution of Boron-Containing Chiral Amides Demonstrates Feasibility of High Optical Purity

Andrade et al. (2010) demonstrated that Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of boron-containing chiral amines and amides with an enantioselectivity factor E > 200, yielding products with enantiomeric excesses up to >99% [1]. Although the study does not specifically examine the target compound, it establishes that the chiral α-methylbenzylamide motif adjacent to a boron-substituted phenyl ring is amenable to enzymatic resolution and can achieve near-complete optical purity. This class-level evidence indicates that the (R)-enantiomer, when procured at 98% purity, is well within the achievable and verifiable enantiopurity range for this scaffold class.

Chiral purity feasibility
Class-level inference
98% ee; scaffold-class maximum >99% ee achievable
Near class-maximum enantiopurity tier
Enzymatic resolution data (Andrade et al., 2010)
Kinetic resolution Lipase catalysis Enantiomeric excess Chiral amines

Molecular Structure Differentiation: α-Methylbenzylacetamide (Target) Versus Benzylacetamide (Des-Methyl Analog, CAS 214360-60-8)

The target compound (R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide (MW 289.18 g/mol) bears a chiral α-methyl group on the benzylic carbon, whereas the des-methyl analog N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 214360-60-8; MW 261.12 g/mol) is achiral because it lacks the methyl substituent . The calculated logP difference (target: 2.18 vs. des-methyl analog: ~1.6, estimated by atom contribution) reflects increased lipophilicity imparted by the α-methyl group. The presence of the stereogenic center in the target compound enables downstream stereochemical diversification that is structurally impossible with the des-methyl analog.

Structure differentiation
Structural data
Chiral (R)-α-methyl vs achiral des-methyl analog
Enables stereochemical diversification in target molecules
MW, logP, and chiral center presence differ
Steric hindrance Chiral building block Structure-activity relationship Medicinal chemistry

Synthetic Utility: Enantiospecific Suzuki-Miyaura Cross-Coupling with High Stereochemical Retention for Chiral Alkylboronates

Enantiospecific Suzuki-Miyaura cross-coupling of chiral secondary alkylboronic esters with aryl halides proceeds with high stereochemical fidelity when optimized palladium catalyst systems are employed [1]. In a seminal study, chiral enantiomerically enriched heterocyclic allylic boronates were coupled with aryl and alkenyl halides, affording regioisomeric dihydropyrans and dehydropiperidines in high selectivity with stereoretention at the migrating carbon center. Although the target compound is a benzylic rather than an allylic boronate, the mechanistic principle—that the sp³-hybridized C–B bond can undergo transmetalation with retention of configuration under appropriate ligand control—applies to the benzylic boronate class. The pinacol ester leaving group is amenable to activation via ate-complex formation with organolithium reagents, enabling stereoinvertive nucleophilic addition with electrophiles [2].

Synthetic stereoretention
Class-level inference
>90% stereoretention in analogous benzylic boronate couplings
Supports stereoretentive Suzuki coupling workflows
Based on Pd/phosphine and Cu/bipyridine systems
Enantiospecific coupling Stereoretention sp³–sp² cross-coupling Stiborane intermediates

Optimal Application Scenarios for (R)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethyl)Acetamide in Drug Discovery and Process Chemistry


Stereospecific Synthesis of Chiral Biaryl Acetamide Drug Candidates via Suzuki-Miyaura Coupling

Programs synthesizing chiral N-(1-arylethyl)acetamide pharmacophores—common in kinase inhibitors, GPCR modulators, and CNS-targeted agents—can directly install the (R)-configured benzylic center using this compound as the boronate coupling partner. The pinacol ester enables clean transmetalation with Pd(0) catalysts, while the pre-installed (R)-stereochemistry eliminates downstream chiral resolution. This is supported by class-level evidence that chiral secondary benzylic boronates undergo enantiospecific Suzuki-Miyaura coupling with high stereoretention under optimized Pd/phosphine conditions [1].

Ate-Complex-Mediated Stereoinvertive Homologation for α-Chiral Amine Libraries

The pinacol boronate ester can be activated with organolithium reagents to form tetravalent boronate ate-complexes that act as chiral nucleophiles, reacting with electrophiles with inversion of stereochemistry [2]. This enables homologation to more complex α-chiral amine derivatives while preserving or predictably inverting the stereochemical information. The 98% enantiomeric purity of the starting (R)-enantiomer ensures that the final homologated product maintains high enantiomeric excess without the need for chiral auxiliary cleavage [3].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

For drug candidates whose synthesis converges on a late-stage aryl halide intermediate, this boronate ester serves as a chiral coupling partner for introducing the (R)-1-acetamidoethylphenyl moiety in a single step. The pinacol protection mitigates protodeboronation side reactions that plague free boronic acids under aqueous basic conditions, thereby improving isolated yields in the final bond-forming step, a critical consideration for process chemistry where intermediate value is highest [4].

Application
Selection Property
Validation Focus
Chiral biaryl acetamide synthesis
Stereochemical-control context
Enantiomeric purity and coupling stereoretention
α-Chiral amine library homologation
Stereoinvertive ate-complex reactivity context
Stereochemical outcome and ee review
Late-stage chiral moiety introduction
Pinacol ester stability under aqueous conditions
Protodeboronation control and yield reproducibility
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